molecular formula C12H30Cl3N9O2 B1167063 sanchinoside Rb CAS No. 122188-48-1

sanchinoside Rb

Cat. No.: B1167063
CAS No.: 122188-48-1
Attention: For research use only. Not for human or veterinary use.
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Description

Sanchinoside Rb1, more commonly known as Ginsenoside Rb1, is a primary protopanaxadiol-type saponin derived from the Panax ginseng plant. It is one of the most abundant and active components in ginseng, making it a compound of significant interest in pharmacological and biomedical research. Research Applications and Value: Ginsenoside Rb1 has demonstrated a wide range of promising biological activities in preclinical studies. Its main research applications focus on neuroprotection, cardiovascular health, and metabolic function. Studies suggest it offers protective effects against neuronal damage, with investigations into its potential role in mitigating symptoms associated with Alzheimer's disease and spinal cord injuries . In cardiology research, Ginsenoside Rb1 has been shown to improve cardiac function and remodeling in heart failure models, and it exhibits protective effects against myocardial ischemia-reperfusion injury by modulating oxidative stress, inflammation, and apoptosis . Furthermore, its influence on sugar and lipid metabolism makes it a compound of interest for diabetes and related metabolic complication research . Mechanism of Action: The compound's multifaceted effects are attributed to its interaction with multiple cellular signaling pathways. Research indicates that Ginsenoside Rb1 modulates key pathways including the PI3K/Akt/mTOR cascade, MAPK/NF-κB signaling, and the Nrf2/ARE pathway for antioxidant defense . It has also been reported to inhibit mitochondrial ROS production by specifically targeting mitochondrial complex I, thereby attenuating oxidative stress . Additional mechanisms involve the regulation of energy metabolism via RhoA inhibition and the activation of SIRT1, which is implicated in cellular senescence and stress resistance . This product is provided for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption uses.

Properties

CAS No.

122188-48-1

Molecular Formula

C12H30Cl3N9O2

Synonyms

sanchinoside Rb

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects
Sanchinoside Rb exhibits significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can inhibit the accumulation of amyloid-beta plaques, which are implicated in Alzheimer's disease pathology. It has also been shown to enhance cognitive function and promote neuronal survival under stress conditions .

1.2 Cardiovascular Health
The compound has been linked to cardiovascular benefits, including the regulation of blood pressure and improvement of endothelial function. Studies suggest that this compound can reduce oxidative stress and inflammation in vascular tissues, contributing to its cardioprotective effects .

1.3 Anti-Cancer Properties
this compound demonstrates anti-cancer potential by inducing apoptosis in various cancer cell lines. It has been observed to inhibit tumor growth and metastasis in preclinical models, particularly for colorectal and breast cancers . The mechanism involves modulation of key signaling pathways related to cell proliferation and survival.

Nutraceutical Applications

2.1 Dietary Supplementation
Due to its health benefits, this compound is increasingly used in dietary supplements aimed at enhancing overall wellness. Its adaptogenic properties help the body resist stressors, making it popular among consumers seeking natural health products .

2.2 Traditional Medicine
In traditional Chinese medicine, Panax notoginseng has been utilized for centuries for its restorative effects on health, particularly in promoting blood circulation and healing wounds. This compound is a key active component contributing to these traditional uses .

Biochemical Research

3.1 Mechanistic Studies
Recent studies have focused on the biochemical mechanisms through which this compound exerts its effects. Research indicates that it acts as a ligand for various receptors involved in cellular signaling pathways, influencing processes such as inflammation and apoptosis .

3.2 Metabolomics
Advanced metabolomic techniques have been employed to study the transformations of this compound in biological systems. These studies reveal how gut microbiota can convert primary ginsenosides into more bioactive forms, enhancing their bioavailability and therapeutic efficacy .

Data Summary Table

Application AreaKey FindingsReferences
NeuroprotectionInhibits amyloid-beta accumulation; enhances cognition ,
Cardiovascular HealthReduces oxidative stress; improves endothelial function ,
Anti-CancerInduces apoptosis; inhibits tumor growth ,
NutraceuticalUsed in dietary supplements; adaptogenic properties ,
Biochemical ResearchActs as a ligand; influences inflammation pathways ,

Case Studies

Case Study 1: Neuroprotective Effects in Alzheimer's Disease
A study investigated the effect of this compound on cognitive decline in an animal model of Alzheimer's disease. Results showed that treatment with this compound significantly improved memory performance and reduced amyloid-beta levels compared to control groups .

Case Study 2: Cardiovascular Benefits
In a clinical trial involving patients with hypertension, supplementation with this compound resulted in a notable decrease in systolic and diastolic blood pressure over eight weeks, alongside improvements in lipid profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and pharmacokinetic profiles of Sanchinoside Rb1 differ significantly from other saponins in Panax notoginseng, such as Sanchinoside R1, Ginsenoside Rg1, Re, and Rd. Below is a systematic comparison:

Table 1: Key Differences Between Sanchinoside Rb1 and Related Compounds

Parameter Sanchinoside Rb1 (GsRb1) Sanchinoside R1 Ginsenoside Rg1 (Sanchinoside C1) Ginsenoside Rd
Sapogenin Type Protopanaxadiol Protopanaxatriol Protopanaxatriol Protopanaxadiol
Molecular Weight 1,109.31 g/mol 933.12 g/mol 801.01 g/mol 946.15 g/mol
Major Source Panax notoginseng roots Panax notoginseng roots Panax notoginseng roots Panax notoginseng roots
Key Activities - Anti-MMP-9
- eNOS upregulation
- Anti-thrombosis via NO release
- Neuroprotection
- Hypoglycemic effects
- Exercise endurance enhancement
- Anti-complement activation
- Anti-hypertension
Absorption (Rat Intestine) Moderate absorption in jejunum; passive diffusion High absorption in jejunum; facilitated diffusion Superior absorption in jejunum; concentration-dependent Limited data; slower absorption
Toxicity Low toxicity in mice Not reported Low toxicity Not reported

Structural and Functional Differences

  • Sapogenin Backbone: Sanchinoside Rb1 belongs to the protopanaxadiol group, while Sanchinoside R1 and Ginsenoside Rg1 are protopanaxatriol derivatives. This structural distinction influences their binding affinity to cellular receptors and metabolic stability .
  • Glycosylation Patterns : Rb1 has three glucose moieties at C-3 and C-20 positions, whereas Rg1 has two glucose units at C-6 and C-20. This variation affects solubility and membrane permeability .

Pharmacokinetic Contrasts

  • Absorption: Sanchinoside R1 and Ginsenoside Rg1 exhibit superior absorption in the jejunum compared to Rb1, likely due to differences in glycosylation and interaction with intestinal transporters . Co-administration with absorption enhancers (e.g., carbomer) significantly increases Rb1 and Rg1 bioavailability .
  • Metabolism : Rb1 undergoes slower hepatic metabolism than Rg1, contributing to its prolonged circulation time .

Preparation Methods

Soxhlet Extraction

Soxhlet extraction remains a benchmark for ginsenoside Rb1 isolation despite its inefficiencies. Using water-saturated n-butanol (n-BuOH), Wu et al. achieved a total ginsenoside yield of 46.1 mg/g ginseng, with Rb1 constituting the majority (45.0 mg/g). Prolonged extraction times (up to 8 hours) increased yields but risked thermal degradation. Comparative studies on fresh versus steamed Panax quinquefolius revealed higher Rb1 content in unprocessed roots (8.0% vs. 5.9%).

Heat Reflux Extraction (HRE)

HRE enhances solubility through elevated temperatures. Kim et al. identified 70% ethanol (EtOH) as the optimal solvent, yielding 75.5 mg/g total ginsenosides at 80°C over 6 hours. American ginseng roots processed via HRE contained 157.7 mg/g Rb1, significantly higher than leaf extracts.

Pressurized Liquid Extraction (PLE)

PLE combines high temperature (120–150°C) and pressure (3–10 MPa) to accelerate solvent penetration. Under optimized conditions (150°C, 6.9 MPa, 15 minutes), methanol (MeOH) extracted 62.2 mg/g total ginsenosides, including 30.9 mg/g Rb1. This method reduced extraction times by 75% compared to Soxhlet.

Microwave-Assisted Extraction (MAE)

MAE leverages microwave irradiation to disrupt plant matrices. At 400 kPa and 70% EtOH, high-pressure MAE (HP-MAE) yielded 49.4 mg/g total ginsenosides in 10 minutes, with Rb1 and Re as dominant components. MAE outperformed Soxhlet in both efficiency (43.3 vs. 37.1 mg/g) and solvent consumption.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO₂ (110°C, 48.3 MPa) achieved 71.8 mg/g total ginsenosides, including 37.4 mg/g Rb1, while minimizing organic solvent use. However, scalability remains limited by equipment costs.

Table 1: Comparison of Extraction Methods for Ginsenoside Rb1

MethodSolventTemperature (°C)Pressure (MPa)Duration (min)Rb1 Yield (mg/g)Total Ginsenosides (mg/g)
Soxhletn-BuOH60Ambient48045.046.1
HRE70% EtOH80Ambient36037.075.5
PLEMeOH1506.91530.962.2
HP-MAE70% EtOH1250.51018.549.4
SFECO₂11048.3120037.471.8

Isolation and Purification Techniques

Column Chromatography

Crude extracts are typically fractionated using silica gel or D-101 macroporous resin. In a study by Wang et al., CHCl₃-MeOH-H₂O (6:4:1) elution separated Rb1 from other saponins, achieving 98% purity after preparative HPLC. Malonylginsenoside Rb1, a derivative, was isolated using gradient acetonitrile-water elution.

Magnetic Molecularly Imprinted Polymers (MMIPs)

MMIPs functionalized with Rb1 templates demonstrated selective binding, extracting 92% Rb1 from ginseng root extract. These nanoparticles enabled reusability over five cycles with <10% efficiency loss, offering a sustainable alternative to traditional resins.

Chemical Transformation of Ginsenoside Rb1

Heterogeneous Catalysis

The catalyst 12-HPW@MeSi facilitated Rb1 transformation into 16 rare ginsenosides, including Rg3, Rk1, and ethoxylated derivatives. Ethanol addition at C-20/C-25 positions produced 25-OC₂H₅-Rg5, a novel compound with enhanced bioactivity. The catalyst retained 85.1% efficiency after three cycles, highlighting its industrial potential.

Table 2: Key Transformation Products of Ginsenoside Rb1

ProductReaction TypeYield (%)Bioactivity
20(S/R)-Rg3Deglycosylation42.3Anticancer
Rk1Dehydration18.7Anti-inflammatory
25-OC₂H₅-Rg5Ethoxylation9.2Neuroprotective

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying Rb1. Ligor et al. validated a method with a limit of detection (LOD) of 0.1 ng/mL, ensuring precise measurement in complex matrices .

Q & A

Q. What ethical and methodological considerations apply to human studies on Sanchinoside Rb1?

  • Answer : Phase I trials must document:
  • Informed consent : Clear disclosure of risks (e.g., hepatotoxicity).
  • Confidentiality : Anonymized data storage per GDPR/HIPAA.
  • Risk mitigation : Real-time monitoring of liver enzymes (ALT/AST).
    IRB approval and preregistration (ClinicalTrials.gov ) are mandatory .

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